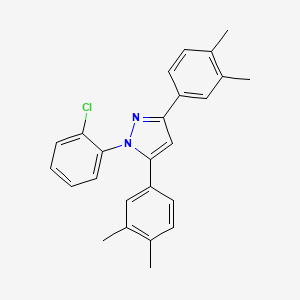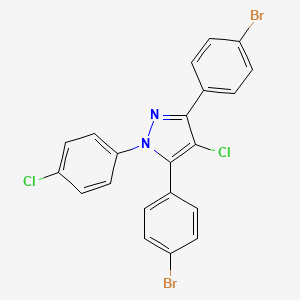
1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP , is a heterocyclic compound with a pyrazole ring. Its chemical structure consists of a central pyrazole core substituted with two 3,4-dimethylphenyl groups and one 2-chlorophenyl group. The compound exhibits interesting properties due to its aromatic rings and functional groups.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
Metal-Catalyzed Reactions:
Industrial Production:
Chemical Reactions Analysis
CDP undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the chlorophenyl group may yield different products.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions lead to various derivatives, such as halogenated or alkylated pyrazoles.
Scientific Research Applications
CDP finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Pesticides and Agrochemicals: Some pyrazole derivatives are used as insecticides.
Material Science: CDP-containing polymers or materials may have unique properties.
Mechanism of Action
Targets: CDP likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C25H23ClN2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-16-9-11-20(13-18(16)3)23-15-25(21-12-10-17(2)19(4)14-21)28(27-23)24-8-6-5-7-22(24)26/h5-15H,1-4H3 |
InChI Key |
MNQZLSBZLANJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-{[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10915466.png)
![(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10915469.png)
![3-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10915477.png)
![6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915483.png)
![(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10915485.png)
![Methyl 7-cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10915489.png)
![5-{[1-(4-carboxybenzyl)-1H-pyrazol-3-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915498.png)

![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10915516.png)
![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915521.png)
![N-(3-chlorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915525.png)

![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10915535.png)
